Target-Selective Lipoxygenase Inhibition: 12-LOX vs. 5-LOX
4-(Pyridin-3-yl)-but-3-en-2-one demonstrates a clear, quantifiable selectivity within the lipoxygenase family. It acts as a potent inhibitor of 12-lipoxygenase (12-LOX) while showing no significant activity against 5-lipoxygenase (5-LOX). This profile is critical for researchers aiming to dissect the arachidonic acid cascade, as it allows for the specific modulation of the 12-HETE pathway without confounding effects on leukotriene (5-LOX) synthesis [1]. This contrasts sharply with many broad-spectrum lipoxygenase inhibitors, which do not offer this level of target discrimination. The data below quantify this selective inhibition .
| Evidence Dimension | Inhibitory activity against lipoxygenase isoforms |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) against 12-LOX; No significant activity against 5-LOX up to 300 µM |
| Comparator Or Baseline | 5-Lipoxygenase (5-LOX) |
| Quantified Difference | >30-fold selectivity (minimum difference) against 5-LOX |
| Conditions | 12-LOX: Human neutrophil, 12-HETE formation measured by HPLC after 15 mins. 5-LOX: In vitro enzyme assay. |
Why This Matters
This selectivity profile enables precise pharmacological tool studies for the 12-LOX pathway, avoiding off-target inhibition of 5-LOX and reducing the risk of confounding results in inflammatory disease models.
- [1] BindingDB. BDBM50353663 (CHEMBL1830468): Inhibition of 12-Lipoxygenase-mediated 12-HETE. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50353663 View Source
